molecular formula C22H30O5 B14111863 6alpha-Methyl prednisolone

6alpha-Methyl prednisolone

Cat. No.: B14111863
M. Wt: 374.5 g/mol
InChI Key: VHRSUDSXCMQTMA-RRQCTPSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl prednisolone involves multiple steps, starting from hydrocortisone or prednisoloneThis is typically achieved through a series of chemical reactions, including oxidation, reduction, and methylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Methyl prednisolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties .

Mechanism of Action

6alpha-Methyl prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasmThis interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced binding affinity to glucocorticoid receptors, leading to more potent anti-inflammatory and immunosuppressive effects compared to its parent compound, prednisolone .

Properties

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

(6S,8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17?,19+,20-,21-,22-/m0/s1

InChI Key

VHRSUDSXCMQTMA-RRQCTPSPSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Origin of Product

United States

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